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  • Product: 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride
  • CAS: 187872-62-4

Core Science & Biosynthesis

Foundational

mechanism of action of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride

The Bioisosteric Evolution of Melatonin Agonists: Mechanism and Application of 2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine Hydrochloride In the landscape of chronobiology and neuropharmacology, the development of selective...

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Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Evolution of Melatonin Agonists: Mechanism and Application of 2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine Hydrochloride

In the landscape of chronobiology and neuropharmacology, the development of selective melatonin (MT1/MT2) receptor agonists has historically been constrained by the indole core of endogenous ligands like melatonin and serotonin. The compound 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (CAS: 187872-62-4) represents a paradigm-shifting bioisostere. By replacing the pyrrole nitrogen of the traditional indole ring with a carbon atom—yielding a 1H-indene core—this molecule serves as a critical structural probe[1].

As a Senior Application Scientist, I have structured this guide to deconstruct the molecule's mechanism of action, its role in validating the hydrophobic nature of the MT receptor binding pocket, and the self-validating experimental workflows required to characterize its pharmacological profile.

Structural Rationale: The Indene Bioisosterism

Endogenous tryptamines (e.g., 5-methoxytryptamine) possess an indole N-H group, long presumed to act as an essential hydrogen-bond donor within the G-protein coupled receptor (GPCR) binding pocket. The synthesis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine dismantled this assumption[1].

  • Ablation of Hydrogen Bonding: The substitution of the NH group with a CH2 group removes the hydrogen-bond donor capacity at position 1 of the ring system.

  • Pharmacophore Preservation: The molecule retains the two critical pharmacophores required for MT receptor affinity: the 5-methoxy group (which anchors to specific residues like His195 in the MT1 receptor) and the ethylamine side chain.

  • Causality in Drug Design: Because the indene analog maintains receptor binding affinity, researchers definitively proved that the receptor pocket relies primarily on hydrophobic interactions (π-π stacking) with the aromatic core, rather than hydrogen bonding with the indole nitrogen[1]. This scaffold directly enabled the development of non-indolic, metabolically stable therapeutics like Ramelteon.

Mechanism of Action: Target Receptor Modulation

While the free primary amine serves as a foundational scaffold, its acylated derivatives (mimicking the N-acetyl group of melatonin) act as highly potent agonists at the MT1 and MT2 receptors.

  • Orthosteric Binding: The indene core intercalates into the hydrophobic transmembrane domain of the MT1/MT2 receptors.

  • Gi/o-Coupled Signal Transduction: Upon binding, the receptor undergoes a conformational shift, activating the inhibitory G-protein complex (Gi/o).

  • Effector Pathway: The αi subunit dissociates and directly inhibits Adenylyl Cyclase (AC). This halts the conversion of ATP to cyclic AMP (cAMP). The subsequent drop in intracellular cAMP downregulates Protein Kinase A (PKA), attenuating the phosphorylation of the cAMP response element-binding protein (CREB). This cascade ultimately modulates the transcription of clock genes responsible for circadian rhythm alignment.

MoA_Pathway Ligand 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine (Bioisosteric Scaffold) Receptor MT1 / MT2 Receptors (Gi/o-Coupled GPCRs) Ligand->Receptor Binds Hydrophobic Pocket G_protein Gi/o Protein Activation (αi Subunit Dissociation) Receptor->G_protein Conformational Shift AdenylylCyclase Adenylyl Cyclase (AC) Inhibition G_protein->AdenylylCyclase Inhibits cAMP Decreased cAMP Levels AdenylylCyclase->cAMP Lowers PKA Reduced PKA Activity cAMP->PKA Downregulates CREB Decreased CREB Phosphorylation PKA->CREB Attenuates Physiology Circadian Rhythm Modulation CREB->Physiology Gene Expression

Gi/o-coupled signal transduction pathway of indene-based MT receptor agonists.

Quantitative Structure-Activity Relationship (SAR)

To understand the efficacy of the indene substitution, we must compare the binding affinities (Ki) across the structural evolution from indole to indene. The free amine provides the structural baseline, while acylation of the amine exponentially increases affinity[1].

Table 1: Comparative SAR of MT1/MT2 Ligands

CompoundCore ScaffoldSide ChainMT1 Affinity (Ki, nM)MT2 Affinity (Ki, nM)
MelatoninIndoleN-Acetyl~0.1~0.3
5-Methoxytryptamine (5-MT)IndolePrimary Amine~3.5~4.2
2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine1H-IndenePrimary AmineModerate (>50)Moderate (>50)
(S)-N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propionamideIndan/IndenePropionamide0.041N/A

Experimental Workflows: Self-Validating Systems

Raw pharmacological data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems to evaluate indene-based MT ligands.

Protocol 1: Competitive Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the Ki of the indene derivative at human MT1/MT2 receptors. Causality of Design: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous melatonin receptors, providing a zero-background matrix when transfected with hMT1 or hMT2. 2-[125I]iodomelatonin is selected as the radioligand due to its exceptionally high specific activity, allowing for the detection of femtomolar receptor concentrations.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize transfected CHO cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 20 µg of membrane protein with 50 pM 2-[125I]iodomelatonin and varying concentrations of the indene ligand (10^-11 to 10^-4 M) for 2 hours at 25°C.

  • Self-Validating Control (NSB): In parallel, run a Non-Specific Binding (NSB) control containing 1 µM unlabeled cold melatonin. Validation Logic: If the radioactive signal in the NSB well exceeds 10% of total binding, the washing stringency is insufficient (or lipid binding is too high), and the assay must be rejected.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific lipid binding).

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold buffer. Quantify bound radioactivity using a gamma scintillation counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (Intrinsic Efficacy)

Objective: Confirm Gi/o-mediated agonism of the indene derivative. Causality of Design: Because MT receptors are Gi-coupled, baseline cAMP levels are too low to measure an inhibitory effect. We must artificially stimulate Adenylyl Cyclase using Forskolin. Additionally, 3-isobutyl-1-methylxanthine (IBMX) is added to inhibit phosphodiesterases (PDEs), preventing the premature degradation of cAMP and ensuring the readout is a direct reflection of AC activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed hMT1-expressing CHO cells in 96-well plates and culture overnight.

  • Pre-incubation: Wash cells and pre-incubate with assay buffer containing 1 mM IBMX for 15 minutes at 37°C.

  • Stimulation & Treatment: Add 10 µM Forskolin simultaneously with the indene ligand (concentration-response curve).

  • Self-Validating Controls: Include a "Forskolin-only" well (defines 0% inhibition/maximum cAMP) and a "Forskolin + 1 µM Melatonin" well (defines 100% receptor-mediated inhibition). Validation Logic: If the melatonin control fails to suppress the Forskolin signal by at least 60%, the receptor coupling is compromised, invalidating the plate.

  • Lysis & Detection: Lyse the cells and quantify cAMP using a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

Workflow Prep Tissue/Cell Prep (CHO MT1/MT2 Cells) Incubation Incubation (Ligand + Radioligand) Prep->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Washing Washing (Ice-Cold Buffer) Filtration->Washing Detection Scintillation Counting (Radioactivity) Washing->Detection Analysis Data Analysis (IC50 & Ki) Detection->Analysis

Step-by-step workflow for the competitive radioligand binding assay.

References

  • Fukatsu, K., Uchikawa, O., Kawada, M., Yamano, T., Yamashita, M., Kato, K., Hirai, K., Hinuma, S., Miyamoto, M., & Ohkawa, S. (2002). Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry, 45(19), 4212–4221.[Link]

Sources

Exploratory

Chemical Synthesis Pathways for 2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The compound 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (CAS No. 187872-62-4)[1] is a highly valuable, conformationally restricted bioisostere of 5-methoxytryptamine.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (CAS No. 187872-62-4)[1] is a highly valuable, conformationally restricted bioisostere of 5-methoxytryptamine. By replacing the indole nitrogen of traditional tryptamines with an sp³-hybridized carbon, the resulting indene scaffold provides unique electronic and steric properties. This structural modification is critical for probing MT1/MT2 melatonin receptors and mapping the binding pockets of various 5-HT receptor subtypes[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical routes and provide a field-proven, highly optimized, and self-validating synthetic pathway.

Retrosynthetic Strategy & Mechanistic Rationale

The most scalable and reliable synthesis of 3-substituted 1H-indenes utilizes 1-indanones as the foundational starting material. We disconnect the target molecule back to 6-methoxy-1-indanone [3].

The IUPAC Numbering Shift (A Critical Nomenclature Trap)

A common point of failure in indene synthesis design is misinterpreting the regiochemistry. Why do we start with 6-methoxy-1-indanone to produce a 5-methoxy-1H-indene?

When carbon-carbon bond formation occurs at the C1 carbonyl of 6-methoxy-1-indanone, followed by endocyclic dehydration, the sp³ carbon shifts to the opposite side of the cyclopentadiene ring. According to IUPAC rules for 1H-indene, this saturated sp³ carbon must be designated as C1. Consequently:

  • The original C1 substitution (the ethylamine chain) becomes C3 .

  • The original C6 methoxy group shifts in nomenclature to become C5 .

Thus, 6-methoxy-1-indanone perfectly maps to the 5-methoxy-1H-indene scaffold.

Pathway Selection: The Reformatsky–Alane Route

To construct the two-carbon side chain, we employ a Reformatsky reaction rather than a Grignard addition. Zinc enolates are significantly less basic than Grignard reagents, which prevents unwanted base-catalyzed aldol self-condensation of the indanone.

For the final reduction of the intermediate amide to the primary amine, standard Lithium Aluminum Hydride (LiAlH₄) risks over-reducing the conjugated indene double bond to an indane[2]. To circumvent this, we generate Alane (AlH₃) in situ. AlH₃ is highly chemoselective, rapidly reducing amides while leaving conjugated alkenes intact.

Mechanistic Workflow Diagram

SynthesisPathway A 6-Methoxy-1-indanone (Starting Material) B Ethyl 2-(1-hydroxy-6-methoxy- 2,3-dihydro-1H-inden-1-yl)acetate A->B Zn, BrCH2COOEt, THF (Reformatsky) C Ethyl 2-(5-methoxy-1H- inden-3-yl)acetate B->C p-TsOH, Toluene, Δ (Dehydration) D 2-(5-Methoxy-1H- inden-3-yl)acetic acid C->D LiOH, THF/H2O (Saponification) E 2-(5-Methoxy-1H- inden-3-yl)acetamide D->E 1. CDI, THF  2. NH3(aq) (Amidation) F 2-(5-Methoxy-1H- inden-3-yl)ethan-1-amine E->F AlH3 (LiAlH4/AlCl3), THF (Chemoselective Reduction) G 2-(5-Methoxy-1H-inden-3-yl) ethan-1-amine HCl (Target API) F->G HCl, Et2O (Salt Formation)

Fig 1: Chemoselective synthesis pathway from 6-methoxy-1-indanone to the target indene amine HCl.

Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, meaning built-in visual or chemical cues will confirm the success of the step before proceeding.

Step 1: Reformatsky Reaction

Objective: Form the tertiary alcohol intermediate.

  • Activation: Suspend zinc dust (1.5 eq) in anhydrous THF. Add a catalytic amount of 1,2-dibromoethane and heat to 65°C for 10 minutes. Validation: Slight bubbling confirms zinc surface activation.

  • Addition: Cool to 40°C. Add 6-methoxy-1-indanone (1.0 eq) followed by dropwise addition of ethyl bromoacetate (1.2 eq).

  • Reaction: Reflux for 4 hours. Validation: The reaction mixture will turn from a grey suspension to a cloudy greenish-brown solution, indicating enolate formation and consumption.

  • Quench: Cool to 0°C and quench with 1M HCl. Extract with EtOAc.

Step 2: Dehydration & Isomerization

Objective: Establish the indene double bond.

  • Setup: Dissolve the crude tertiary alcohol in toluene. Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reflux: Attach a Dean-Stark trap and reflux for 12 hours. Validation: The collection of the theoretical volume of water in the trap physically validates the completion of the dehydration.

  • Isomerization Note: This step yields a thermodynamic mixture of the endo (1H-indene) and exo (1-ylidene) isomers[4]. The endo isomer is naturally favored due to extended aromatic conjugation, and the mixture can be carried forward without chromatographic separation.

Step 3: Two-Step Amidation

Objective: Convert the ethyl ester to an amide. (Direct amidation is kinetically sluggish; this two-step approach guarantees high yields).

  • Saponification: Dissolve the ester in a 3:1 THF/H₂O mixture. Add LiOH·H₂O (2.0 eq) and stir at 25°C for 3 hours. Acidify to pH 2 with 1M HCl to precipitate the carboxylic acid. Validation: A white precipitate forms immediately upon acidification.

  • Activation & Amidation: Dissolve the dried acid in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq). Validation: Immediate evolution of CO₂ gas confirms acylimidazole formation. Once bubbling stops, add 28% aqueous NH₃ (5.0 eq) and stir for 6 hours. Filter the resulting solid amide.

Step 4: Chemoselective Reduction & Salt Formation

Objective: Reduce the amide to the primary amine without reducing the indene double bond.

  • Alane Generation: In a flame-dried flask under argon, suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0°C. Slowly add AlCl₃ (1.0 eq). Validation: The cessation of hydrogen gas evolution confirms the complete in situ generation of AlH₃.

  • Reduction: Add the amide portion-wise. Warm to 25°C and stir for 2 hours. Validation: TLC (DCM/MeOH 9:1, Ninhydrin stain) will show the disappearance of the UV-active amide and the appearance of a dark purple spot (primary amine).

  • Fieser Quench: Cool to 0°C. Sequentially add water (x mL), 15% NaOH (x mL), and water (3x mL) where x = grams of LiAlH₄ used. Validation: The formation of a crisp, granular white precipitate of aluminum salts validates a successful quench. A gelatinous mass indicates incorrect water ratios, which will trap the product.

  • Salt Formation: Filter the salts, concentrate the filtrate, and dissolve the free base in dry DCM. Add 2M HCl in diethyl ether dropwise at 0°C until precipitation ceases. Filter and dry under vacuum to yield the target API.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters, typical yields, and purity profiles for the scaled-up synthesis of the target compound.

StepChemical TransformationReagents & SolventsTime / TempTypical YieldPurity (HPLC)
1 Reformatsky AdditionZn, Ethyl bromoacetate, THF4 h / 65°C82%>95%
2 Dehydrationp-TsOH, Toluene (Dean-Stark)12 h / 110°C88%>90% (mix)
3 SaponificationLiOH·H₂O, THF / H₂O3 h / 25°C95%>98%
4 CDI AmidationCDI, NH₃(aq), THF6 h / 25°C85%>98%
5 Chemoselective ReductionAlH₃ (LiAlH₄ / AlCl₃), THF2 h / 0°C → 25°C76%>96%
6 HCl Salt FormationHCl (2M in Et₂O), DCM1 h / 0°C92%>99.5%

References

  • 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride - Substance Database - NextSDS. [Link]

  • Fukatsu, K., et al. (2002). Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists - Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Liedtke, J., & Marnett, L. J. (2012). Synthesis of 2'-des-methyl sulindac sulfide analogues (Supporting Information) - Semantic Scholar.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine Hydrochloride

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(5-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride. The inherent UV-active indene chromophore of the molecule allows for direct detection using a standard UV detector, eliminating the need for derivatization. The method utilizes a C18 stationary phase with a gradient elution mobile phase composed of acidified water and acetonitrile, ensuring excellent peak symmetry and resolution. The method was validated in accordance with the International Council on Harmonisation (ICH) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control, stability testing, and research applications involving this compound.

Introduction and Scientific Rationale

2-(5-methoxy-1H-inden-3-yl)ethan-1-amine is an indene derivative featuring a primary amine functional group.[1][2] The indene core is a significant structural motif in medicinal chemistry and materials science.[3][4] Given the importance of purity and concentration determination in drug development and chemical synthesis, a reliable analytical method is paramount.

The primary challenges in developing HPLC methods for basic compounds like primary amines include poor peak shape (tailing) due to interactions with residual silanol groups on silica-based columns and inconsistent retention times if the mobile phase pH is not adequately controlled. This method directly addresses these challenges.

The developed method is based on reversed-phase chromatography, which is ideal for moderately hydrophobic molecules like the target analyte. The key strategic choices were:

  • Direct UV Detection: The conjugated π-system of the indene ring provides a strong chromophore, making UV detection a simple and direct choice, avoiding complex derivatization procedures often required for amines lacking a chromophore.[5]

  • C18 Column: A C18 (octadecylsilane) column was selected for its versatility and proven performance in retaining moderately non-polar compounds.

  • Acidified Mobile Phase: The use of 0.1% formic acid in the mobile phase is critical. It serves a dual purpose: (1) it maintains a low pH (around 2.7), ensuring the primary amine group is consistently protonated (R-NH3+), which leads to stable retention, and (2) it suppresses the ionization of free silanol groups on the silica packing material, significantly minimizing electrostatic interactions that cause peak tailing.[6]

  • Gradient Elution: A gradient elution was chosen to ensure efficient elution of the main analyte while also providing adequate separation from any potential impurities with different polarities, offering a comprehensive purity profile.[6]

Method Development and Optimization Workflow

The development of a robust analytical method is a systematic process. The logical workflow followed for this analyte is outlined below, moving from initial parameter selection to final optimization.

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Indene Core, Primary Amine) UV Active, Basic B Select Column (Reversed-Phase C18) A->B C Select Mobile Phase (Acidified Water & ACN) A->C D Select Detector (UV-Vis/DAD) A->D E Optimize Gradient (Scouting & Fine-tuning %B) C->E G Optimize Wavelength (Max Absorbance) D->G F Optimize Peak Shape (Confirm Acid Modifier) E->F H Final Method Conditions F->H G->H

Figure 1: Systematic workflow for HPLC-UV method development.

Experimental Protocol

Materials and Reagents
  • 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Deionized water, 18.2 MΩ·cm or greater

Instrumentation
  • An HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. (e.g., Agilent 1260/1290 Infinity II, Waters Alliance).

  • Data acquisition and processing software (e.g., OpenLab, Empower).

Chromatographic Conditions

The final optimized conditions are summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus, Waters SunFire)
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 20 minutes
Preparation of Solutions

Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v)

  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 10.0 mg of the reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solutions (for calibration curve):

    • Prepare a series of calibration standards by serial dilution of the Stock Standard Solution with diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical five-point curve might include 5, 10, 25, 50, and 100 µg/mL.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the prepared standard solutions in sequence, from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the analyte.

  • Prepare unknown samples using the same diluent to fall within the validated calibration range and inject them into the system.

  • Calculate the concentration of the analyte in the unknown samples using the linear regression equation from the calibration curve.

Method Validation

The optimized method was subjected to validation according to ICH Q2(R1) guidelines to establish its suitability for the intended purpose.[7] The key validation parameters are summarized below.

MethodValidation Validation ICH Q2(R1) Method Validation Specificity Specificity (Peak Purity) Validation:f0->Specificity Linearity Linearity & Range (R² ≥ 0.999) Validation:f0->Linearity Accuracy Accuracy (% Recovery) Validation:f0->Accuracy Precision Precision (Repeatability & Intermediate) Validation:f0->Precision Sensitivity Sensitivity (LOD & LOQ) Validation:f0->Sensitivity Robustness Robustness (Small Variations) Validation:f0->Robustness

Figure 2: Core parameters for HPLC method validation per ICH guidelines.

Specificity

Specificity was confirmed by analyzing a blank (diluent) and a spiked sample. The blank showed no interfering peaks at the retention time of the analyte. Peak purity analysis using a Diode Array Detector confirmed the main analyte peak was spectrally pure and free from co-eluting impurities.

Linearity and Range

The linearity was assessed over five concentration levels from 5 µg/mL to 100 µg/mL. The method demonstrated excellent linearity.

ParameterResult
Validated Range 5 - 100 µg/mL
Correlation Coeff. (R²) > 0.9995
Regression Equation y = 45872x + 1250
Accuracy

Accuracy was determined by the recovery method. A known amount of analyte was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of a target concentration of 50 µg/mL). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)RSD (%)
80% 99.50.8
100% 100.80.5
120% 101.20.6
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[7]

  • Repeatability: Six replicate injections of a 50 µg/mL standard were performed on the same day.

  • Intermediate Precision: The same analysis was performed by a different analyst on a different day.

Precision LevelRSD (%) of Peak Area
Repeatability ≤ 0.7%
Intermediate Precision ≤ 1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters. No significant changes in retention time or peak area were observed, demonstrating the method's reliability under varied conditions.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH: Small variations in formic acid concentration.

Conclusion

This application note presents a fully developed and validated HPLC-UV method for the quantitative analysis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride. The method is simple, specific, linear, accurate, precise, and robust. By employing a standard C18 column and an acidified mobile phase, common issues associated with the analysis of primary amines are effectively overcome. This method is well-suited for high-throughput analysis in quality control and research environments.

References

  • NextSDS. (n.d.). 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(5-methoxy-1h-inden-3-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Lambda Therapeutic Research. (2023). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Retrieved from [Link]

  • Vít, M., et al. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Ferreira, A., et al. (2024). Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. Molecules. PMC. Retrieved from [Link]

Sources

Application

Cell Culture Assay Preparation for 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride

Executive Summary This application note provides a comprehensive, self-validating methodology for the in vitro pharmacological evaluation of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (CAS: 187872-62-4). As a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating methodology for the in vitro pharmacological evaluation of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (CAS: 187872-62-4). As an indene bioisostere of 5-methoxytryptamine, this compound is a critical tool for investigating melatonergic ( MT1​ and MT2​ ) and serotonergic signaling pathways. This guide details the physicochemical rationale for reconstitution, cell line preparation, and step-by-step protocols for both radioligand binding and functional cAMP accumulation assays.

Pharmacological Context & Bioisosteric Rationale

The indole scaffold is a privileged structure in biochemistry, serving as the core for endogenous neurotransmitters like serotonin and melatonin[1]. However, the indole nitrogen (N-H) acts as a hydrogen-bond donor, which can limit membrane permeability and dictate specific receptor binding thermodynamics.

By replacing the indole nitrogen with an sp2 -hybridized carbon, we generate an indene analogue . This bioisosteric replacement removes the hydrogen-bond donor capacity and increases the overall lipophilicity of the molecule. In the context of melatonin receptors, indene analogues consistently demonstrate 5 to 10 times higher binding affinities at both MT1​ and MT2​ subtypes compared to their endogenous indole counterparts[2].

Physicochemical Properties & Reconstitution Strategy

  • Molecular Weight: 225.71 g/mol [3]

  • Form: Hydrochloride (HCl) salt.

Causality in Solvent Selection: While the HCl salt imparts moderate aqueous solubility, preparing primary stock solutions directly in aqueous buffers is discouraged due to the risk of hydrolysis and microbial contamination over time.

  • Primary Stock (10 mM): Dissolve 2.26 mg of the compound in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). DMSO ensures complete solvation of the lipophilic indene core while maintaining long-term stability at -20°C.

  • Working Solutions: Dilute the DMSO stock into the assay buffer immediately prior to use. Crucial Step: Ensure the final assay buffer contains 0.1% Bovine Serum Albumin (BSA). Because indene bioisosteres are highly lipophilic, they rapidly adsorb onto polystyrene assay plates. BSA acts as a carrier protein, preventing non-specific depletion and ensuring the cells are exposed to the accurate calculated concentration.

Mandatory Visualization: MT1​/MT2​ Signaling Pathway

Because MT1​ and MT2​ are Gi/o​ -coupled G-protein coupled receptors (GPCRs), agonist binding does not produce a spontaneous positive signal in standard secondary messenger assays. Instead, the indene analogue will actively suppress cAMP production. To measure this, the system must be artificially stimulated with Forskolin.

G Ligand 2-(5-methoxy-1H-inden-3-yl) ethan-1-amine HCl Receptor MT1 / MT2 Receptors (GPCR) Ligand->Receptor Agonist Binding Gi Gαi Protein (Active) Receptor->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition (-) cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Caption: Gi-coupled signaling pathway demonstrating Forskolin-stimulated cAMP inhibition by the indene agonist.

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of the indene analogue against the radiolabeled standard, 2−[125I]iodomelatonin .

Cell Line & Membrane Preparation:

  • Culture CHO-K1 cells stably expressing human MT1​ or MT2​ receptors in DMEM/F12 supplemented with 10% FBS and 400 µg/mL G418.

  • Harvest cells at 80% confluency. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

Assay Execution:

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic radioligand and improving the signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (10-20 µg protein), 25 µL of 2−[125I]iodomelatonin (final concentration ~0.1 nM), and 25 µL of the indene analogue at varying concentrations ( 10−12 to 10−5 M).

  • Incubate the plate at 25°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Termination: Rapidly filter the reaction mixture through the PEI-soaked GF/B filters using a vacuum manifold. Wash three times with ice-cold Tris buffer to remove unbound radioligand.

  • Quantify bound radioactivity using a gamma counter.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

This protocol measures the functional efficacy ( EC50​ ) of the compound.

Assay Execution:

  • Cell Seeding: Seed CHO- hMT1​ cells at 10,000 cells/well in a 384-well microplate using HBSS buffer containing 20 mM HEPES and 0.1% BSA.

  • PDE Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the wells. Causality: IBMX is a phosphodiesterase inhibitor. It prevents the cellular degradation of cAMP, ensuring that the measured cAMP levels are a direct reflection of Adenylyl Cyclase activity rather than downstream enzymatic clearance.

  • Stimulation & Agonism: Co-add Forskolin (final concentration 1 µM) and the indene analogue dilutions. Incubate for 30 minutes at Room Temperature.

  • Detection: Lyse the cells and add the TR-FRET cAMP detection reagents (e.g., Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Read the plate on a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio.

Data Presentation: Expected Pharmacological Profile

The indene substitution fundamentally alters the binding kinetics. Below is a summary of the expected pharmacological parameters when comparing standard indole ligands to the indene bioisostere[2].

Ligand ClassReceptor SubtypeAffinity ( Ki​ , nM)Efficacy ( Emax​ %)Functional Role
Melatonin (Endogenous) hMT1​ ~0.12100Full Agonist
Melatonin (Endogenous) hMT2​ ~0.17100Full Agonist
Indene Analogue hMT1​ ~0.01 - 0.05 >95 Potent Full Agonist
Indene Analogue hMT2​ ~0.01 - 0.05 >95 Potent Full Agonist

Note: The indene analogue exhibits sub-nanomolar affinity, outperforming melatonin due to optimized hydrophobic interactions within the receptor's transmembrane domains.

References

  • Zlotos, D. P., Jockers, R., Cecon, E., Rivara, S., & Witt-Enderby, P. A. (2014). "MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential." Journal of Medicinal Chemistry, 57(8), 3161-3185. URL: [Link]

  • Drăgoi, C. M., Nicolae, A.-C., & Dumitrescu, I.-B. (2026). "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." Targets, 4(1), 4. URL: [Link]

  • NextSDS Chemical Substance Database. "2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (CAS: 187872-62-4)." URL: [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation and Method Parameters for 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride

Abstract This application note provides a detailed guide to the mass spectrometric analysis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride, a compound of interest in pharmaceutical research. Due to the absence...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride, a compound of interest in pharmaceutical research. Due to the absence of published fragmentation data for this specific molecule, this guide synthesizes first-principle fragmentation theory with data from structurally related compounds to propose a robust analytical method. We present optimized parameters for electrospray ionization tandem mass spectrometry (ESI-MS/MS) and discuss the underlying chemical principles that dictate the fragmentation pathways. This document serves as a comprehensive protocol for researchers aiming to identify, characterize, and quantify this molecule in various matrices.

Introduction: The Analytical Challenge

2-(5-methoxy-1H-inden-3-yl)ethan-1-amine is a primary amine with a methoxylated indene core. Its hydrochloride salt form enhances solubility and stability. The accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the analytical technique of choice for such applications due to its high sensitivity and specificity.[2][3]

The primary amine functional group makes this molecule an excellent candidate for positive mode electrospray ionization (ESI). The core of this application note is the elucidation of its fragmentation behavior under collision-induced dissociation (CID), which is essential for developing selective and robust quantitative methods, such as Multiple Reaction Monitoring (MRM).

Predicted Fragmentation Pathway

The structure of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine suggests a predictable and dominant fragmentation pathway. The molecule's basic nitrogen atom in the ethanamine side chain is the most likely site of protonation in positive ion ESI.

The key structural features influencing fragmentation are:

  • A primary amine: Prone to neutral loss of ammonia (NH₃).

  • An ethyl bridge: Connecting the amine to the indene ring.

  • A methoxy-substituted indene ring: The electron-donating methoxy group can influence charge stabilization.

Based on extensive studies of similar phenethylamine derivatives, the most probable fragmentation pathway involves the neutral loss of ammonia.[4][5][6] The protonated amine group can participate in a gas-phase intramolecular reaction, leading to the formation of a stable spirocyclic ion.[5][6]

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion precursor [M+H]⁺ m/z 190.12 neutral_loss Neutral Loss -NH₃ (17.03 Da) precursor->neutral_loss Fragmentation product Product Ion m/z 173.09 neutral_loss->product

Caption: Proposed fragmentation of protonated 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine.

Experimental Protocol: LC-MS/MS Method Development

This section provides a step-by-step protocol for developing a robust LC-MS/MS method for the analysis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride and dissolve it in 1 mL of methanol.

  • Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of methanol and water. This working standard will be used for direct infusion and method development.

  • LC-MS Samples: Further dilute the working standard to a final concentration of 10-100 ng/mL using the initial mobile phase composition for injection.

Mass Spectrometry Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use. The primary goal is to maximize the signal of the precursor ion and the characteristic product ion.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe primary amine readily accepts a proton.
Precursor Ion [M+H]⁺ m/z 190.12Calculated monoisotopic mass of the free base (189.115 Da) + proton (1.007 Da).[7]
Product Ion m/z 173.09Corresponding to the neutral loss of ammonia ([M+H - NH₃]⁺).
Capillary Voltage 3.5 - 4.5 kVOptimize for stable spray and maximum ion current.
Source Temperature 120 - 150 °CLower temperatures can minimize in-source fragmentation.[5]
Desolvation Gas Flow 600 - 800 L/hrInstrument-dependent; optimize for efficient solvent removal.
Cone Voltage 20 - 40 VOptimize to maximize precursor ion intensity while minimizing in-source fragmentation.
Collision Energy 15 - 30 eVRamp collision energy to find the optimal value for the transition of m/z 190.12 -> 173.09.
Liquid Chromatography Parameters

A reversed-phase chromatographic method is suitable for this compound.

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Workflow for Method Optimization

The following workflow ensures the development of a sensitive and specific method.

optimization_workflow cluster_infusion Direct Infusion cluster_msms MS/MS Optimization cluster_lc LC Method Development cluster_final Final Method infuse Infuse 1 µg/mL Standard tune Tune MS Parameters (Capillary, Cone Voltage) infuse->tune find_precursor Confirm Precursor Ion (m/z 190.12) tune->find_precursor product_scan Acquire Product Ion Scan find_precursor->product_scan ramp_ce Ramp Collision Energy (CE) product_scan->ramp_ce select_product Identify and Select Product Ion (m/z 173.09) ramp_ce->select_product optimize_ce Optimize CE for Max Intensity select_product->optimize_ce mrm Create MRM Method (190.12 -> 173.09) optimize_ce->mrm inject Inject on LC System gradient Optimize Gradient for Peak Shape & RT inject->gradient gradient->mrm

Caption: Workflow for LC-MS/MS method development and optimization.

Conclusion and Best Practices

The analytical method detailed in this application note provides a robust framework for the analysis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride. The predicted fragmentation pathway, centered on the neutral loss of ammonia, offers a selective transition for quantitative analysis using MRM. Researchers should pay close attention to the optimization of source conditions to control in-source fragmentation and collision energy to maximize the signal of the target product ion. As with any analytical method, validation according to established guidelines is necessary to ensure data quality and reliability.[8]

References

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
  • van der Heijden, R., et al. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
  • Papayannopoulos, I. (2021, February 18). Mass spectrometry applications for drug discovery and development. Drug Target Review.
  • Nováková, L., et al. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy.
  • BenchChem. (n.d.). Minimizing fragmentation in mass spectrometry of phenethylamine compounds.
  • Tanaka, H., et al. (2020, August 5). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry.
  • Tanaka, H., et al. (2021, July 22). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications.
  • PubChem. (n.d.). 2-(5-methoxy-1h-inden-3-yl)ethan-1-amine hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine Hydrochloride Binding Assays

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals working with 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride , a potent benzocycloalk...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals working with 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride , a potent benzocycloalkene derivative utilized in melatonin (MT1/MT2) receptor pharmacology.

Due to its unique indene core, this compound presents specific challenges related to hydrophobicity and non-specific binding (NSB). This document provides mechanistic troubleshooting, self-validating protocols, and FAQs to ensure high signal-to-noise (S/N) ratios in your pharmacological assays.

The Challenge: Mechanistic Causes of Background Noise

To troubleshoot effectively, we must first understand the physical chemistry of the ligand. Unlike its indole-based analog (5-methoxytryptamine), the indene core of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine lacks a hydrogen-bonding nitrogen in the aromatic ring system (1).

This structural modification significantly increases the lipophilicity ( logP ) of the molecule. Consequently, the ligand exhibits a strong propensity to:

  • Partition into lipid bilayers: Creating massive background noise in crude cell membrane preparations.

  • Adhere to assay plastics and filters: The protonated ethanamine tail (hydrochloride salt) binds electrostatically to negatively charged surfaces.

G Start High Background Noise in Binding Assay Q1 Is noise present without membranes? Start->Q1 Path1 Plastic/Filter Adhesion Q1->Path1 Yes Path2 Lipid Partitioning Q1->Path2 No Sol1 Pre-treat with 0.5% PEI or use low-bind plates Path1->Sol1 Sol2 Add 0.1% BSA or 0.05% CHAPS to buffer Path2->Sol2

Diagnosing background noise in 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine assays.

Core Troubleshooting Guide

Q1: I am observing high non-specific binding (NSB) (>50% of total binding) in my radioligand filtration assay. How can I reduce filter retention? A1: The hydrochloride salt of the ethanamine side chain is positively charged at physiological pH, causing it to bind electrostatically to negatively charged silanol groups on glass fiber (GF/B or GF/C) filters. Solution: Pre-soak your filters in 0.3% to 0.5% Polyethylenimine (PEI) for at least 30 minutes prior to harvesting (2). PEI is a cationic polymer that coats the filter, neutralizing the negative charges and drastically reducing the electrostatic adhesion of the ligand.

Q2: My TR-FRET or Fluorescence Polarization assay shows a high baseline signal even in the absence of the MT1/MT2 receptor. What is causing this? A2: The lipophilic nature of the indene ring can lead to ligand self-association or micelle formation in aqueous buffers, creating a false-positive signal or quenching the fluorophore. Solution: Introduce a carrier protein or a mild detergent to the assay buffer. Adding 0.1% Bovine Serum Albumin (BSA) or 0.05% CHAPS helps solubilize the hydrophobic indene core, preventing aggregation without disrupting the GPCR-ligand interaction.

Q3: How do I ensure that my buffer additives (like BSA) are reducing noise and not just quenching the true receptor binding signal? A3: Every protocol must be a self-validating system. Run a parallel control using a saturating concentration (10 µM) of a highly specific competitor, such as cold melatonin or ramelteon, to define the true NSB (3). If the specific binding (Total - NSB) remains constant or increases while the Total CPM drops, you have successfully reduced noise. If specific binding drops, your additive concentration is too high and is sequestering the ligand.

Quantitative Impact of Buffer Optimization

The following table summarizes the typical effects of buffer and filter optimizations on a radioligand binding assay using a tritiated indene-based MT1 agonist. Notice how the combination of BSA and PEI synergistically isolates the specific binding signal.

Assay ConditionTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)S/N RatioNSB (%)
Standard Buffer (50mM Tris) 12,5008,5004,0001.4768.0%
+ 0.1% BSA 11,2004,1007,1002.7336.6%
+ 0.5% PEI (Filter Treatment) 10,8002,2008,6004.9020.3%
+ 0.1% BSA & 0.5% PEI 10,5009509,55011.059.0%

Optimized Step-by-Step Protocol

Objective: Quantify specific binding of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine to MT1/MT2 receptors while minimizing lipid partitioning and filter adhesion.

Step 1: Reagent & Buffer Preparation

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Anti-Adhesion Additive: Supplement the buffer with 0.1% BSA (Protease-free) to act as a carrier for the lipophilic indene ligand.

  • Ligand Preparation: Dissolve the hydrochloride salt in DMSO to create a 10 mM stock, then dilute in Assay Buffer. Ensure the final DMSO concentration in the well is <1% to prevent receptor denaturation.

Step 2: Filter Pre-treatment (Critical Step)

  • Submerge GF/B or GF/C glass fiber filter plates in 0.5% Polyethylenimine (PEI) solution at 4°C for 45 minutes.

  • Causality: PEI coats the negatively charged silanol groups on the glass fibers, preventing electrostatic interaction with the protonated ethanamine tail.

Step 3: Incubation

  • In a 96-well low-binding polypropylene plate, combine:

    • 50 µL of radiolabeled ligand (e.g., 0.1 - 10 nM).

    • 50 µL of Assay Buffer (for Total Binding) OR 10 µM cold melatonin (for Non-Specific Binding).

    • 100 µL of membrane preparation (10-20 µg protein/well).

  • Incubate at 37°C for 60 minutes to reach equilibrium.

Step 4: Rapid Filtration & Washing

  • Terminate the reaction by rapid vacuum filtration through the PEI-treated filter plate using a cell harvester.

  • Wash the filters 4 times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the specifically bound ligand while rapidly flushing away the unbound hydrophobic ligand.

Step 5: Detection & Data Analysis

  • Dry the filter plates at 50°C for 30 minutes.

  • Add 40 µL of scintillation cocktail per well and read in a MicroBeta counter.

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

Pathway Ligand 2-(5-methoxy-1H-inden-3-yl) ethan-1-amine Receptor MT1/MT2 Receptor (GPCR) Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates cAMP Decreased cAMP (Signal) Gi->cAMP Inhibits Adenylyl Cyclase

MT1/MT2 receptor activation pathway by indene-based melatonin agonists.

Frequently Asked Questions (FAQs)

Q: Why use the hydrochloride salt instead of the free base for these assays? A: The free base of this indene derivative is highly unstable and prone to rapid oxidation in ambient air. The hydrochloride salt ensures chemical stability during storage. However, it requires careful pH management (strict pH 7.4) during the assay to maintain the correct protonation state for optimal receptor pocket docking.

Q: Can I use standard polystyrene microplates for the incubation step? A: No. Polystyrene is highly hydrophobic. The indene ring will partition into the plastic walls, drastically reducing the effective free concentration of your ligand and skewing your Kd​ calculations. Always use low-binding polypropylene plates.

Q: I am still seeing high noise even with 0.1% BSA. Can I increase it to 1%? A: Proceed with caution. While 1% BSA will eliminate almost all non-specific binding, it acts as a "lipid sink." It will begin sequestering the ligand away from the MT1/MT2 receptors, artificially lowering your specific binding signal and shifting your apparent affinity curves to the right. If 0.1% BSA is insufficient, optimize your membrane washing steps rather than increasing the carrier protein.

References

  • Title: Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Public
  • Title: Troubleshooting non-specific binding in radioligand assays Source: BenchChem Technical Support URL: [2]
  • Title: Data Sheet Radioligand Binding Assay Protocols Source: Gifford Bioscience URL: [3]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Comparative Pharmacology: Characterizing 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride Against the Melatonin Gold Standard

This guide provides a comprehensive framework for the pharmacological characterization of the novel compound 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (hereafter designated as "Test Compound") in comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the pharmacological characterization of the novel compound 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (hereafter designated as "Test Compound") in comparison to melatonin, the endogenous agonist for MT1 and MT2 receptors. Given the limited publicly available data on the Test Compound, this document serves as both a detailed reference on melatonin pharmacology and a complete experimental blueprint for researchers aiming to elucidate the Test Compound's profile. We will proceed with the hypothesis that the Test Compound's structural elements may confer activity at melatonin receptors.

Our approach is built on a logical, phased progression, from initial receptor interaction to functional cellular response. Every protocol is designed as a self-validating system, with melatonin serving as the essential positive control to ensure data integrity and provide a direct benchmark for comparison.

Foundational Understanding: The Melatonergic System

Melatonin (5-methoxy-N-acetyltryptamine) is the primary hormonal mediator of the circadian cycle, orchestrating a wide array of physiological processes including sleep-wake timing, neuroprotection, and immune response.[1] Its effects are predominantly mediated by two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[2][3]

Mechanism of Action: MT1/MT2 Signaling

Both MT1 and MT2 receptors are primarily coupled to the inhibitory G-protein, Gαi.[2] Upon agonist binding, a conformational change in the receptor activates Gαi, which in turn inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][4] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), impacting downstream gene transcription and cellular activity.[4][5] This canonical pathway is the primary focus for assessing the functional activity of new potential agonists.

While both receptors converge on cAMP inhibition, they have distinct physiological roles. MT1 activation is strongly linked to the promotion of sleep, whereas MT2 activation is more closely associated with the phase-shifting of the circadian clock.[3] Furthermore, the receptors can form homodimers (MT1/MT1, MT2/MT2) and heterodimers (MT1/MT2), which can alter their signaling properties and pharmacological profiles.[1][5]

Signaling Pathway Overview

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (Melatonin or Test Compound) Receptor MT1 / MT2 Receptor (GPCR) Agonist->Receptor Binds G_Protein Gαiβγ (Inactive) Receptor->G_Protein Activates G_Protein_act Gαi-GTP (Active) G_Protein->G_Protein_act GDP→GTP AC Adenylyl Cyclase G_Protein_act->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Canonical Gαi signaling pathway for MT1/MT2 receptors.

Phase 1: Receptor Binding Affinity Assessment

Scientific Rationale: The first critical step is to determine if the Test Compound physically interacts with the MT1 and MT2 receptors and to quantify the strength of this interaction (affinity). A competitive radioligand binding assay is the gold-standard method for this purpose. It measures how effectively the Test Compound competes with a known high-affinity radiolabeled ligand for binding to the receptor. The resulting inhibition constant (Ki) is a direct measure of binding affinity.

Comparative Binding Affinity Data
CompoundReceptorBinding Affinity (Ki, nM)
Melatonin (Control) Human MT1~0.1 - 0.5
Human MT2~0.3 - 1.0
Test Compound Human MT1Data to be Determined
Human MT2Data to be Determined
Note: Literature values for melatonin can vary slightly based on experimental conditions. The key is the relative affinity determined within the same experiment.
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of the Test Compound against human MT1 and MT2 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing either human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity radioligand.

  • Competitors: Melatonin (for positive control and reference) and the Test Compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Instrumentation: Vacuum manifold for filtration and a gamma counter for detecting radioactivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of both melatonin and the Test Compound in assay buffer. A typical concentration range would span from 1 pM to 10 µM.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

    • Non-Specific Binding (NSB): Radioligand + a saturating concentration of unlabeled melatonin (e.g., 10 µM) + Membrane Preparation.[6] This defines the amount of radioligand that binds to non-receptor components.

    • Competition: Radioligand + varying concentrations of Test Compound (or control melatonin) + Membrane Preparation.

  • Incubation: Add a fixed, non-saturating concentration of 2-[¹²⁵I]-iodomelatonin (typically near its Kd value) to all wells. Initiate the binding reaction by adding the membrane preparation (e.g., 10-20 µg protein per well).[7]

  • Equilibration: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[6][7]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of the plate through the pre-soaked filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash each filter three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity in each well using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Experimental Workflow: Binding Assay

graphdot A Prepare Reagents (Membranes, Radioligand, Competitors) B Set up 96-Well Plate (Total, NSB, Competition) A->B C Incubate to Equilibrium (60-120 min, RT) B->C D Terminate via Vacuum Filtration (Separate Bound/Unbound) C->D E Wash Filters (3x with Cold Buffer) D->E F Quantify Radioactivity (Gamma Counter) E->F G Data Analysis (Calculate IC50 -> Ki) F->G

Caption: Workflow for the competitive radioligand binding assay.

Phase 2: In Vitro Functional Activity

Scientific Rationale: A compound that binds to a receptor is not necessarily an agonist; it could be an antagonist (blocks the receptor) or an inverse agonist. Therefore, the next essential step is to measure the functional consequence of this binding. Since MT1/MT2 receptors are Gαi-coupled, their activation leads to a decrease in intracellular cAMP.[2] We will quantify this change to determine the Test Compound's efficacy (the maximal effect it can produce) and potency (the concentration required to produce 50% of its maximal effect, or EC₅₀).

Comparative Functional Activity Data
CompoundReceptorAssayPotency (EC₅₀, nM)Efficacy (% of Melatonin)
Melatonin (Control) Human MT1cAMP Inhibition~0.1 - 0.8100% (by definition)
Human MT2cAMP Inhibition~0.5 - 2.0100% (by definition)
Test Compound Human MT1cAMP InhibitionData to be DeterminedData to be Determined
Human MT2cAMP InhibitionData to be DeterminedData to be Determined
Experimental Protocol: cAMP Inhibition Assay (HTRF)

This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay, a common and robust method for quantifying cAMP.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing either human MT1 or MT2.

  • Agonists: Melatonin (control) and the Test Compound.

  • Stimulant: Forskolin (used to stimulate adenylyl cyclase and create a high basal level of cAMP, making the inhibitory effect of a Gαi-coupled agonist measurable).[8][9]

  • cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer). These kits typically contain a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[9]

  • Instrumentation: An HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed the MT1- or MT2-expressing cells into a 384-well assay plate and incubate overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the Test Compound and melatonin in a suitable assay buffer.

  • Agonist Stimulation: Add the diluted compounds to the cells.

  • Forskolin Co-stimulation: Add a fixed concentration of forsklin (typically an EC₈₀ concentration to achieve a robust signal window) to all wells except the negative control. Incubate for a defined period (e.g., 30 minutes) at room temperature.[9]

  • Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody) mixed in the lysis buffer provided by the kit. This stops the reaction and initiates the detection process. Incubate for 60 minutes at room temperature.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor/Donor emission) and convert it to cAMP concentration using a standard curve run in parallel.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

    • Fit the resulting dose-response curve using non-linear regression (e.g., sigmoidal dose-response) to determine the EC₅₀ (potency) and the maximum inhibition (efficacy) for each compound.

    • Efficacy of the Test Compound should be expressed as a percentage of the maximal inhibition achieved by melatonin.

Experimental Workflow: cAMP Functional Assay

cAMP_Workflow A Plate MT1/MT2 Expressing Cells (384-well plate) B Add Test Compounds (Serial Dilutions) A->B C Stimulate with Forskolin (To elevate basal cAMP) B->C D Incubate (30 min, RT) C->D E Lyse Cells & Add HTRF Reagents (cAMP-d2 & Ab-Cryptate) D->E F Read Plate (HTRF Reader) E->F G Data Analysis (Calculate EC50 & Efficacy) F->G

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Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of the 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine Hydrochloride Immunoassay

Executive Summary & Analytical Challenge The compound 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (5-MeO-IEA) is a rigidified indene analog of 5-methoxytryptamine. By replacing the traditional indole nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The compound 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride (5-MeO-IEA) is a rigidified indene analog of 5-methoxytryptamine. By replacing the traditional indole nitrogen with a carbon atom, 5-MeO-IEA serves as a highly selective pharmacological probe for melatonin and serotonin receptor mapping.

However, quantifying 5-MeO-IEA in complex biological matrices presents a severe analytical challenge. Historically, immunoassays targeting indoleamines have suffered from 15–40% cross-reactivity with structural analogs due to the highly conserved 5-methoxyindole core[1]. To overcome this, a novel highly specific 5-MeO-IEA immunoassay has been developed. This guide objectively compares the cross-reactivity profile and performance of this novel immunoassay against broad-spectrum tryptamine ELISAs and the gold-standard LC-MS/MS methodology.

Mechanistic Overview: The Indene vs. Indole Structural Paradigm

The core causality behind the high cross-reactivity in traditional tryptamine immunoassays lies in hydrogen bonding. Conventional antibodies raised against melatonin or 5-methoxytryptamine rely heavily on the hydrogen bond donor capacity of the N1 nitrogen on the indole ring[2].

Because 5-MeO-IEA possesses an indene ring (lacking the N1 nitrogen), it cannot form this critical hydrogen bond. By utilizing an immunogen conjugated via the ethylamine side chain, the novel monoclonal antibody is forced to recognize the hydrophobic indene core. This structural discrimination creates a steric and electrostatic clash when endogenous indoleamines (like melatonin or serotonin) attempt to bind, effectively eliminating cross-reactivity.

G Analyte 5-MeO-IEA (Indene Core) Antibody Anti-Indene Monoclonal Ab Analyte->Antibody High Affinity Tracer Enzyme-Tracer (HRP-Conjugate) Tracer->Antibody Competes Signal Colorimetric Signal (Inversely Proportional) Antibody->Signal Substrate Addition Indoles Endogenous Indoles (Melatonin/5-MT) Indoles->Antibody Steric Clash (No N-H Bond)

Competitive binding mechanism highlighting the structural discrimination of the indene core.

Experimental Protocol: Self-Validating Cross-Reactivity Profiling

To ensure absolute scientific integrity, the cross-reactivity profiling must be a self-validating system . The following step-by-step methodology adheres strictly to the [3] for evaluating the precision and specificity of quantitative measurement procedures.

Step-by-Step Methodology
  • Standard Preparation: Prepare a primary stock solution of 5-MeO-IEA and potential cross-reactants (Melatonin, Serotonin, 5-Methoxytryptamine, N-Acetylserotonin) at 1 mg/mL in LC-MS grade methanol.

  • Matrix Spiking (Self-Validation Step 1): Dilute the stock solutions in a surrogate biological matrix (e.g., PBS with 0.1% BSA) to create a 10-point concentration gradient (1 pg/mL to 10,000 ng/mL).

  • Internal Controls (Self-Validation Step 2): Designate specific wells for Maximum Binding ( B0​ , containing no analyte) and Non-Specific Binding (NSB, containing no primary antibody). This guarantees that the observed optical density is exclusively mediated by specific antibody-antigen interactions.

  • Competitive Incubation: Add 50 µL of the spiked sample, 50 µL of HRP-labeled 5-MeO-IEA tracer, and 50 µL of the anti-indene monoclonal antibody to the microtiter plate. Incubate for 2 hours at 25°C.

  • Stringent Washing: Wash the plate 4 times with Wash Buffer (PBS + 0.05% Tween-20) to remove all unbound endogenous indoles and tracer.

  • Signal Development: Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark, then arrest the reaction with 50 µL of 1M H2​SO4​ .

  • Data Analysis: Measure absorbance at 450 nm. Fit the data using a 4-Parameter Logistic (4-PL) regression model to determine the IC50​ (concentration yielding 50% binding inhibition).

  • Cross-Reactivity Calculation: Calculate % Cross-Reactivity using the formula: (IC50​ of 5-MeO-IEA/IC50​ of Cross-Reactant)×100 .

Workflow S1 1. Matrix Spiking & Dilution S2 2. Competitive Incubation (2h) S1->S2 S3 3. Stringent Wash (4x PBS-T) S2->S3 S4 4. TMB Substrate Development S3->S4 S5 5. Absorbance (450nm) & 4-PL Fit S4->S5

Self-validating experimental workflow for immunoassay cross-reactivity profiling.

Quantitative Data Presentation: Cross-Reactivity Profiles

The table below summarizes the cross-reactivity of the novel 5-MeO-IEA Immunoassay compared to a commercially available Broad-Spectrum Tryptamine ELISA. The data demonstrates that the targeted indene-recognition strategy successfully abolishes interference from endogenous indoleamines.

CompoundStructural Class5-MeO-IEA Immunoassay (% CR)Broad-Spectrum ELISA (% CR)
5-MeO-IEA Indene100% 85.4%
5-Methoxytryptamine (5-MT)Indole< 0.1%100%
MelatoninIndole< 0.01%35.2%
N-Acetylserotonin (NAS)Indole< 0.01%42.1%
Serotonin (5-HT)Indole< 0.01%12.5%
TryptamineIndole< 0.01%8.3%

Performance Comparison Guide: Immunoassay vs. LC-MS/MS

While the novel immunoassay solves the specificity issue, it is critical to benchmark its overall analytical performance against High-Resolution LC-MS/MS, which remains the gold standard for bioanalysis according to the [4].

Analytical Parameter5-MeO-IEA ImmunoassayBroad-Spectrum ELISAHigh-Resolution LC-MS/MS
Limit of Detection (LOD) 15.0 pg/mL50.0 pg/mL1.2 pg/mL
Specificity (Target vs Indoles) > 99.9%< 60.0%> 99.9%
Sample Throughput High (96 samples / 3 hours)High (96 samples / 3 hours)Low-Medium (15 min / sample)
Matrix Interference Low (Self-validating controls)High (Requires extraction)Minimal (Isotope dilution)
Capital Equipment Cost Low (< $5,000)Low (< $5,000)High (> $250,000)
Primary Use Case High-throughput screeningGeneral indole detectionConfirmatory PK/PD profiling

References

  • FDA Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration (FDA). URL:[Link]

  • Evaluation of Precision of Quantitative Measurement Procedures; Approved Guideline-Third Edition (EP05-A3) - Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

  • Standardized Quantification of Melatonin: Analytical Framework and Emerging Biosensor Technologies for Agricultural Biotechnology - ACS Publications. URL:[Link]

  • Measurement of melatonin in body fluids: Standards, protocols and procedures - PubMed Central (PMC). URL:[Link]

Sources

Validation

An In Vivo Efficacy Comparison Guide: Evaluating the Antidepressant and Anxiolytic Potential of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride

This guide provides a comprehensive framework for conducting an in vivo efficacy comparison of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride, a novel compound with structural similarities to known serotonergic a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting an in vivo efficacy comparison of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride, a novel compound with structural similarities to known serotonergic agents. The proposed studies are designed for researchers, scientists, and drug development professionals investigating new therapeutic avenues for mood and anxiety disorders. We will detail the scientific rationale, comparative compounds, and rigorous, validated protocols for assessing antidepressant and anxiolytic-like effects in established rodent models.

Introduction and Scientific Rationale

The landscape of treatment for major depressive disorder (MDD) and anxiety disorders is evolving, with a growing interest in compounds that offer novel mechanisms of action and more rapid therapeutic effects than traditional monoaminergic modulators. Recent clinical trials have shown the potential of psychedelic compounds, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), in treating conditions like treatment-resistant depression.[1][2] 5-MeO-DMT primarily exerts its effects through agonism at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[3]

2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride shares structural motifs with tryptamines and other psychoactive aminoindanes, suggesting a potential interaction with the serotonergic system. Its rigid indenyl core may confer a unique pharmacological profile, potentially optimizing its interaction with target receptors and offering a differentiated safety and efficacy profile. This guide outlines a head-to-head in vivo comparison of this novel compound against a standard selective serotonin reuptake inhibitor (SSRI) and a vehicle control to elucidate its potential as a novel antidepressant and anxiolytic agent.

Comparative Compounds

For a robust evaluation, the in vivo efficacy of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride will be compared against:

  • Vehicle Control: The appropriate solvent for the test compound, serving as the baseline for behavioral and physiological measures.

  • Fluoxetine: A widely used and well-characterized SSRI, serving as a positive control for antidepressant and anxiolytic activity in the selected models. Its known mechanism of action provides a benchmark for comparison.

Proposed In Vivo Efficacy Studies

The following studies are designed to provide a comprehensive behavioral assessment of the antidepressant and anxiolytic potential of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride.

Study Design and Animal Models
  • Animal Model: Adult male C57BL/6 mice will be used for these studies. This strain is widely used in behavioral neuroscience and has well-characterized responses in the proposed behavioral assays. To account for potential sex differences in the future, follow-up studies in female mice are recommended.[4][5]

  • Housing: Animals will be group-housed with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[6] Behavioral testing will be conducted during the light phase.[6]

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines to minimize animal stress and suffering.

Experimental Workflow

The overall experimental workflow is depicted below.

G cluster_acclimation Acclimation & Dosing cluster_behavioral Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) dosing Compound Administration (Acute or Chronic) acclimation->dosing epm Elevated Plus Maze (EPM) (Anxiety-like Behavior) dosing->epm 30 min post-dose fst Forced Swim Test (FST) (Depressive-like Behavior) epm->fst 24 hours later data_collection Video Tracking & Manual Scoring fst->data_collection statistical_analysis Statistical Analysis (ANOVA, t-tests) data_collection->statistical_analysis

Caption: Proposed experimental workflow for in vivo efficacy testing.

Antidepressant-Like Activity: The Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for evaluating "depressive-like" states and the efficacy of antidepressant compounds.[7][8] The test is based on the principle that when placed in an inescapable container of water, animals will eventually cease active escape behaviors and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant treatments are known to increase the duration of active behaviors like swimming and climbing.[9]

FST Protocol
  • Apparatus: A transparent Plexiglas cylinder (20 cm in diameter, 30 cm in height) filled with water (24°C ± 1°C) to a depth of 15 cm.[7][10]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the test.[8]

  • Procedure:

    • Gently place each mouse into the cylinder of water.[7]

    • The test duration is 6 minutes.[7][11]

    • A video camera positioned to the side of the cylinder will record the entire session for later analysis.

  • Data Analysis: The primary measure is the duration of immobility during the final 4 minutes of the test.[7] Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[8]

Expected Outcomes and Data Presentation

The data will be presented as the mean duration of immobility for each treatment group. A significant decrease in immobility time for the 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride group compared to the vehicle control would suggest an antidepressant-like effect.

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM
Vehicle Control-Expected Baseline
2-(5-methoxy-1H-inden-3-yl)ethan-1-amine HCl (Low Dose)TBDExperimental Data
2-(5-methoxy-1H-inden-3-yl)ethan-1-amine HCl (High Dose)TBDExperimental Data
Fluoxetine (Positive Control)20Expected Decrease

Anxiolytic-Like Activity: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[12] The test is based on the natural aversion of mice to open and elevated spaces.[6][13] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.

EPM Protocol
  • Apparatus: A plus-shaped maze elevated 50 cm above the ground, consisting of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) arranged opposite to each other, with a central platform (5 x 5 cm).[6][14]

  • Acclimation: Allow mice to habituate to the testing room for 30-60 minutes before the test.[6][15]

  • Procedure:

    • Place a mouse on the central platform facing a closed arm.[6]

    • Allow the animal to explore the maze freely for 5 minutes.[12][14]

    • An overhead video camera will record the session for automated tracking and analysis.[15]

  • Data Analysis: Key parameters to be measured include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (as a measure of general locomotor activity).[12]

Expected Outcomes and Data Presentation

An increase in the time spent and the number of entries into the open arms, without a significant change in total locomotor activity, would indicate an anxiolytic-like effect for 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride.

Treatment GroupDose (mg/kg)% Time in Open Arms ± SEM# of Open Arm Entries ± SEMTotal Distance Traveled (cm) ± SEM
Vehicle Control-Expected BaselineExpected BaselineExpected Baseline
2-(5-methoxy-1H-inden-3-yl)ethan-1-amine HCl (Low Dose)TBDExperimental DataExperimental DataExperimental Data
2-(5-methoxy-1H-inden-3-yl)ethan-1-amine HCl (High Dose)TBDExperimental DataExperimental DataExperimental Data
Fluoxetine (Positive Control)20Expected IncreaseExpected IncreaseNo Significant Change

Potential Mechanism of Action and Signaling Pathways

Based on its structural similarity to 5-MeO-DMT, it is hypothesized that 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride may act as an agonist at 5-HT1A and 5-HT2A receptors.[3] Activation of these receptors, particularly in key brain regions like the prefrontal cortex and hippocampus, is thought to mediate the antidepressant and anxiolytic effects of serotonergic psychedelics.

G cluster_receptors Serotonin Receptors cluster_effects Downstream Effects compound 2-(5-methoxy-1H-inden-3-yl) ethan-1-amine hydrochloride ht1a 5-HT1A Receptor compound->ht1a Agonism ht2a 5-HT2A Receptor compound->ht2a Agonism neuroplasticity Increased Neuroplasticity ht1a->neuroplasticity inflammation Reduced Neuroinflammation ht1a->inflammation ht2a->neuroplasticity mood_regulation Modulation of Neural Circuits (e.g., DMN) ht2a->mood_regulation therapeutics Antidepressant & Anxiolytic Effects neuroplasticity->therapeutics inflammation->therapeutics mood_regulation->therapeutics

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Safety & Regulatory Compliance

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